1-Cyclopropylpent-4-en-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-cyclopropylpent-4-en-2-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-8(9)6-7-4-5-7/h2,7-9H,1,3-6H2 |
InChI Key |
RIEBBYUHBNTFFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1CC1)O |
Origin of Product |
United States |
Chemical Profile of 1 Cyclopropylpent 4 En 2 Ol
The fundamental characteristics of 1-Cyclopropylpent-4-en-2-ol are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1411260-56-4 biosynth.com |
| Molecular Formula | C₈H₁₄O biosynth.com |
| Molecular Weight | 126.20 g/mol biosynth.com |
| SMILES | C=CCCC(O)C1CC1 |
Mechanistic Investigations and Reactivity Profiles of 1 Cyclopropylpent 4 En 2 Ol Scaffolds
Fundamental Bonding Theories of Cyclopropanes
The cyclopropane (B1198618) ring is a cornerstone of strained organic systems, and its peculiar bonding characteristics deviate significantly from those of typical alkanes. Its structure and reactivity are explained by several theoretical models that highlight the consequences of its constrained geometry.
The Walsh Orbital Model and σ-π Character Interplay
The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization due to its 60° internal bond angles, a significant deviation from the ideal 109.5°. The Walsh orbital model offers a more sophisticated picture. In this model, each carbon atom is considered to be sp² hybridized. wikipedia.orgyoutube.com Two of the sp² hybrid orbitals on each carbon form bonds to hydrogen atoms. The remaining sp² hybrid orbital from each of the three carbon atoms is directed towards the center of the ring, where they combine to form a set of three molecular orbitals. youtube.com
The three p-orbitals, which are perpendicular to the plane of the sp² hybrids, combine to form another set of three molecular orbitals. The lowest energy orbital of this set has bonding character and resembles a π-system, contributing to the description of the C-C bonds. youtube.com This interplay results in the carbon-carbon bonds of cyclopropane having significant "π-character." wikipedia.orgyoutube.com This is a key feature that distinguishes cyclopropane from other alkanes and imparts it with properties reminiscent of a double bond, including the ability to undergo addition reactions that lead to ring-opening. youtube.com An alternative but related description is the Coulson-Moffitt model, which describes the C-C bonds as "bent bonds" or "banana bonds," where the maximum electron density lies outside the direct internuclear axis. wikipedia.org
Strain Energy Release in Cyclopropane Ring Transformations
The geometry of the cyclopropane ring forces the C-C-C bond angles to be 60°, far from the preferred tetrahedral angle of 109.5°. This deviation creates significant angle strain. Additionally, the planar structure forces all adjacent C-H bonds into an eclipsed conformation, introducing torsional strain. libretexts.org The combination of these factors results in a high total strain energy of approximately 114 kJ/mol (or 27.5 kcal/mol). libretexts.orgnih.gov
Table 1: Strain Energies of Common Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane (B1203170) | 26.5 |
| Cyclopentane | 6.0 |
| Cyclohexane | 0 |
Data sourced from multiple chemical literature findings. libretexts.orgnih.gov
This stored potential energy is a powerful thermodynamic driving force for reactions that involve the cleavage of the three-membered ring. libretexts.org Ring-opening transformations are highly exothermic because they relieve this substantial strain. However, studies have shown that strain release alone is not a sufficient predictor of reactivity. For instance, cyclobutane has nearly the same strain energy as cyclopropane but is significantly less reactive in many ring-opening reactions. nih.govacs.org This suggests that electronic factors, such as the delocalization enabled by the unique Walsh orbitals, play a crucial, and sometimes dominant, role in lowering the activation barriers for these transformations. nih.govacs.org
Ring-Opening Pathways and Intermediates
The high ring strain and unique electronic structure of the cyclopropyl (B3062369) group facilitate a variety of ring-opening reactions, which can proceed through different pathways and generate highly reactive intermediates.
Modes of Cyclopropane Ring Cleavage
The cleavage of the cyclopropane ring can be initiated by electrophiles, nucleophiles, radicals, or transition metals, and can occur through concerted or stepwise mechanisms. acs.orgrsc.orgresearchgate.net
Electrophilic Ring Opening: In the presence of acids or electrophiles like halogens, the cyclopropane ring can act as a nucleophile due to its π-character, leading to addition reactions where the ring is opened.
Nucleophilic Ring Opening: This mode is common in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group (like an aryl or hydroxyl group) and an electron-withdrawing group (like an ester or ketone). rsc.orgresearchgate.net The polarization of the C-C bond facilitates nucleophilic attack, often leading to a zwitterionic intermediate. rsc.org
Radical Ring Opening: The formation of a radical center adjacent to the cyclopropane ring leads to an extremely rapid ring-opening rearrangement. researchgate.netwikipedia.org
Metal-Catalyzed Ring Opening: Various transition metals can catalyze the cleavage of cyclopropane rings, proceeding through intermediates like metallacycles. acs.org
The specific pathway is highly dependent on the substitution pattern of the cyclopropane and the reaction conditions. researchgate.net For instance, some organocatalytic ring-openings of donor-acceptor cyclopropanes have been shown to proceed via a concerted SN2-type mechanism, indicated by the preservation of stereochemistry. rsc.orgresearchgate.net
Radical Clock Ring-Opening Processes in Cyclopropyl Systems
The rearrangement of the cyclopropylcarbinyl radical to the homoallylic radical is one of the fastest known unimolecular radical reactions. wikipedia.org This process involves the cleavage of a C-C bond in the ring to form a more stable, delocalized π-system. The rate of this ring-opening is so rapid and well-characterized that the cyclopropylcarbinyl system is frequently used as a "radical clock." researchgate.netwikipedia.org
In a radical clock experiment, a radical is generated in a molecule that has two competing pathways: a unimolecular rearrangement with a known rate (the clock) and a bimolecular reaction with an unknown rate. wikipedia.org By analyzing the ratio of the rearranged to the unrearranged products, the rate of the unknown reaction can be determined. The cyclopropylmethyl radical's ring-opening is an exceptionally fast clock, useful for measuring the rates of very rapid radical-trapping reactions. wikipedia.org
Table 2: Rate Constants for Common Radical Clock Rearrangements (at 298 K)
| Radical Rearrangement | Rate Constant (kᵣ) in s⁻¹ |
|---|---|
| 5-Hexenyl Cyclization | 2.3 x 10⁵ |
| Cyclopropylmethyl Ring-Opening | 8.6 x 10⁷ |
Data sourced from chemical kinetics literature. wikipedia.org
Generation of Reactive Intermediates via Ring Opening
Ring-opening reactions of cyclopropane scaffolds are a potent source of various reactive intermediates. The nature of the intermediate depends on the mode of ring cleavage.
Radical Intermediates: As discussed, the primary radical intermediate is the cyclopropylcarbinyl radical . This species is highly unstable and rapidly undergoes ring-opening to form a more stable, delocalized homoallylic radical . researchgate.net This process is a key step in many radical reactions involving cyclopropyl-containing compounds.
Ionic Intermediates: In non-radical pathways, ionic intermediates are common. The ring-opening of donor-acceptor cyclopropanes, for example, typically proceeds through a zwitterionic 1,3-dipole . rsc.org This intermediate is highly polarized and can be trapped by various electrophiles, nucleophiles, or dipolarophiles to form a diverse range of products. rsc.orgresearchgate.net Under certain conditions, such as electrochemical reduction, radical anions can be formed, which also undergo ring-opening to create new reactive species. beilstein-journals.org In acid-catalyzed openings, carbocation intermediates are generated.
The ability to generate these diverse and highly reactive intermediates makes cyclopropane derivatives, including the 1-Cyclopropylpent-4-en-2-ol scaffold, versatile building blocks in synthetic organic chemistry. uoguelph.ca
Reactivity of the Cyclopropyl Moiety in Conjunction with Unsaturated Systems
The vinylcyclopropane (B126155) (VCP) unit is the cornerstone of the reactivity of the this compound scaffold. The conjugation between the vinyl group and the Walsh orbitals of the cyclopropane ring lowers the barrier for the cleavage of the strained three-membered ring, enabling a variety of transformations not accessible to isolated cyclopropanes. pku.edu.cn
Donor-acceptor cyclopropanes (DACs) are a class of highly reactive cyclopropanes substituted with both an electron-donating group (D) and an electron-accepting group (A). This substitution pattern polarizes the distal C-C bond of the cyclopropane, facilitating its cleavage upon activation by a Lewis acid or transition metal, leading to a 1,3-zwitterionic intermediate. uwo.caresearchgate.net
In the this compound scaffold, the vinyl group can be considered an intrinsic electron donor. For this molecule to behave as a classical DAC, it would require the introduction of an electron-accepting group on the cyclopropane ring. However, the VCP moiety itself can undergo reactions characteristic of DACs under the right conditions. Lewis acid catalysis, for instance, can promote nucleophilic ring-opening reactions. researchgate.net
Furthermore, recent advances have demonstrated that the typical reactivity of DACs can be inverted through transition metal catalysis, a concept known as umpolung or polarity inversion. nih.govscispace.com For example, iridium catalysts can trigger the coupling of carbonyl electrophiles at the donor position of a DAC, a reversal of the conventional reactivity where nucleophiles attack this site. nih.govscispace.com While not yet demonstrated specifically on this compound, such catalytic systems could potentially enable the formation of a nucleophilic π-allyl-metal complex from the VCP unit, allowing it to react with electrophiles in novel ways.
For this compound, this reaction would involve the attack of a nucleophile to generate a homoenolate intermediate, which upon quenching would yield a ring-opened product. The reaction is typically promoted by converting the VCP into a homo-Michael acceptor, often by introducing an electron-withdrawing group. researchgate.net For instance, Danishefsky reported that a vinyl cyclopropane reacts with the sodium salt of diethyl malonate to yield the products of homo-conjugate addition. scispace.com The presence of the hydroxyl group in this compound could influence this reactivity, potentially participating in the reaction or requiring protection depending on the nucleophile and reaction conditions.
Vinylcyclopropanes are exceptionally versatile synthons in transition-metal-catalyzed cycloaddition reactions, where they can function as either three-carbon (C3) or five-carbon (C5) building blocks to construct a variety of carbocyclic and heterocyclic ring systems. pku.edu.cn The this compound scaffold is an ideal substrate for these transformations, as research has shown that functional groups such as unprotected alcohols are well-tolerated in many of these catalytic systems. organic-chemistry.orgacs.org
These cycloadditions proceed via the formation of π-allyl-metal complexes following the oxidative addition of the metal catalyst into the strained cyclopropane ring. nih.gov The subsequent reaction with a 1-carbon, 2-carbon, or other π-system partner dictates the nature of the resulting ring. Key cycloaddition modes applicable to the this compound scaffold include:
[5+2] Cycloadditions: Reacting with alkenes, alkynes, or allenes, VCPs can generate seven-membered rings, a reaction pioneered by Wender. pku.edu.cn The chemoselectivity of these reactions, especially with partners containing multiple π-systems, can be controlled. acs.org
[5+1] Cycloadditions: In the presence of carbon monoxide (CO) as a C1 source, VCPs undergo [5+1] cycloaddition to form six-membered cyclohexenones. This reaction can be catalyzed by various metals, including rhodium and iron. organic-chemistry.orgnih.govpku.edu.cn
[3+2] Cycloadditions: By modifying the connectivity of the reaction partner, VCPs can also serve as C3 synthons. For example, rhodium-catalyzed reactions of 1-ene-VCPs can lead to the formation of fused bicyclic five-membered rings. pku.edu.cn
The table below summarizes some of the key cycloaddition reactions applicable to vinylcyclopropane systems.
| Cycloaddition Type | Reactant Partner | Catalyst (Example) | Product Ring System | Reference |
|---|---|---|---|---|
| [5+2] | Alkene / Alkyne | Rh(I) complexes | Cycloheptene / Cycloheptadiene | pku.edu.cn |
| [5+1] | Carbon Monoxide (CO) | Rh(I), Fe₂(CO)₉ | Cyclohexenone | organic-chemistry.orgpku.edu.cn |
| [4+3] | Diene | Rh(I) complexes | Fused 5/7 Rings | pku.edu.cn |
| [3+2] | Alkene / Alkyne (tethered) | Rh(I) complexes | Fused Bicyclic Systems | pku.edu.cn |
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
The presence of multiple reactive sites—the alkene, the cyclopropane, and the hydroxyl group—in this compound makes the control of chemoselectivity and regioselectivity a paramount challenge and opportunity in synthesis.
The hydroxyl group can exert a powerful directing effect in reactions involving the adjacent functionalities, primarily through coordination with metal catalysts or reagents. This effect is well-documented in the reactions of allylic and homoallylic alcohols.
In the context of the this compound scaffold, the hydroxyl group can:
Direct Cyclopropanation: In Simmons-Smith-type cyclopropanations of the double bond, the hydroxyl group is known to coordinate to the zinc-carbenoid reagent, directing the delivery of the methylene (B1212753) group to the syn face of the molecule, thereby controlling the diastereoselectivity. nih.govharvard.edu
Control Asymmetric Synthesis: By forming a chiral alkoxide, the hydroxyl group can direct cyclopropanation to one face of the double bond, establishing a specific stereochemical relationship between the carbinol center and the newly formed cyclopropane. nih.gov Conversely, protecting the alcohol as a bulky silyl (B83357) ether can block this coordination, forcing the reagent to attack from the opposite face and providing access to the anti-diastereomer. nih.gov
Influence Metal-Catalyzed Reactions: In transition metal-catalyzed reactions, such as the cycloadditions discussed previously, the hydroxyl group can act as a coordinating ligand. This coordination can influence the regioselectivity of the initial oxidative addition step, favoring the cleavage of a specific C-C bond in the cyclopropane ring. acs.org It can also direct C-H functionalization reactions at specific sites on the molecule. rsc.org
With three distinct functional groups, this compound can undergo several competing reactions. The desired reaction pathway can be selected by carefully choosing the reagents, catalyst, and conditions.
Potential Competing Pathways:
Alkene vs. VCP Reactivity: A reagent could react with the isolated double bond (e.g., epoxidation, dihydroxylation) or it could activate the entire vinylcyclopropane system for ring-opening or cycloaddition. Control is achieved by selecting a catalyst known to favor one mode over the other. For example, Rh(I) catalysts are well-known to promote VCP cycloadditions, while a reagent like m-CPBA would favor epoxidation of the alkene.
Alcohol vs. Alkene/VCP Reactivity: The hydroxyl group can be oxidized to a ketone, while the rest of the molecule remains intact. Alternatively, a radical reaction could be initiated at the alcohol. researchgate.net A selective oxidizing agent like PCC would target the alcohol, whereas a VCP-specific catalyst would leave the alcohol untouched. organic-chemistry.org
Reaction Cascades: One reaction can be used to set up a second, intramolecular transformation. For example, oxidation of the hydroxyl group in this compound would yield a vinyl cyclopropyl ketone. Such ketones are known to undergo rearrangement under thermal or catalytic conditions. An iridium-catalyzed hydrogen borrowing reaction could oxidize a cyclopropyl alcohol in situ, which then undergoes an aldol (B89426) condensation to form a vinyl cyclopropane enone, followed by a radical-mediated ring expansion to form a cyclopentane. nih.gov
The selection of a specific reaction pathway is a classic problem of chemoselectivity, where the preferential reaction of a reagent with one functional group over others is achieved through a deep understanding of their intrinsic reactivities and the mechanism of the chosen reagent. rsc.org
Computational Chemistry in Mechanistic Elucidation
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in building a detailed understanding of the reaction mechanisms, transition states, and stereochemical outcomes associated with the this compound scaffold. These theoretical studies provide a molecular-level picture of the dynamic processes involved in the rearrangement of these versatile building blocks.
Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of reactions involving cyclopropylcarbinyl systems. These studies have been crucial in understanding the delicate balance between different reaction pathways, such as direct nucleophilic substitution and rearrangement reactions. For instance, computational investigations have shown that the reaction of cyclopropylcarbinols can proceed through the formation of a cyclopropylcarbinyl (CPC) cation intermediate upon activation of the hydroxyl group. acs.orgresearchgate.netchemrxiv.org
DFT calculations, often using functionals like ωB97X-D and M06-2X with appropriate basis sets (e.g., Def2TZVPP), have been used to map the potential energy surfaces of these reactions. chemrxiv.org These studies reveal that the initial formation of the CPC cation is a key step. This cation can then undergo several transformations, including nucleophilic attack or rearrangement to a more stable homoallylic cation. The relative energies of these pathways, as determined by DFT calculations, dictate the final product distribution. acs.orgresearchgate.net
A critical aspect highlighted by DFT studies is the nature of the cationic intermediates. While the involvement of bicyclobutonium ions was once debated, recent computational work suggests that these are high-energy transition structures rather than stable intermediates in many cases. acs.orgresearchgate.net Instead, the equilibrium between the non-classical CPC cation and the classical homoallylic cation plays a pivotal role in determining the reaction's stereoselectivity. chemrxiv.org
The table below illustrates representative relative free energies (ΔG) for key steps in a model reaction of a cyclopropylcarbinol, based on DFT calculations. These values are indicative of the energetic landscape governing the reaction of scaffolds like this compound.
| Species/Transition State | Description | Representative ΔG (kcal/mol) |
| 1a·H+ | Protonated cyclopropylcarbinol | 0.0 |
| TS1 | Transition state for water loss | +1.0 |
| 2a | Cyclopropylcarbinyl (CPC) cation | -5.2 |
| TS_rearr | Transition state for rearrangement to homoallylic cation | +8.5 |
| 3a | Homoallylic cation | +3.0 |
| TS_nuc_CPC | Transition state for nucleophilic attack on CPC cation | +12.0 |
| TS_nuc_homo | Transition state for nucleophilic attack on homoallylic cation | +10.5 |
Note: The data in this table is illustrative and based on findings from computational studies on similar cyclopropylcarbinyl systems. The exact values for this compound may vary.
A significant contribution of computational chemistry is the ability to characterize the geometry and energy of transient species such as transition states and unobservable intermediates. wikipedia.org For reactions involving the this compound scaffold, DFT calculations have been instrumental in elucidating the structures of key transition states that govern reaction outcomes.
For example, in the nucleophilic substitution of cyclopropylcarbinols, the transition state for the ring-opening rearrangement from the cyclopropylcarbinyl cation to the homoallylic cation is a critical juncture. Computational models have shown that the activation barrier for this rearrangement is highly dependent on the substituents on the cyclopropylcarbinyl system. acs.orgresearchgate.net This explains why some substrates undergo stereospecific substitution while others lead to a loss of stereochemical information through rearranged intermediates.
The geometry of the transition state for nucleophilic attack has also been a subject of intense computational study. These calculations can predict whether the nucleophile will attack the cyclopropylcarbinyl cation directly or if it will attack a rearranged homoallylic cation, thereby influencing the final product structure. The table below presents typical calculated bond lengths for a model transition state in the ring-opening of a cyclopropylcarbinyl cation.
| Parameter | Description | Calculated Value (Å) |
| C1-C2 Bond Length | Breaking cyclopropyl bond | 1.85 |
| C2-C3 Bond Length | Shortening bond in forming homoallyl system | 1.45 |
| C1-C3 Distance | Non-bonding distance | 2.30 |
Note: The data in this table is representative of transition state geometries calculated for similar systems.
Furthermore, computational studies have provided detailed insights into the structure of the cyclopropylcarbinyl cation itself. These calculations confirm a "bisected" conformation where the vacant p-orbital of the cationic carbon aligns with the plane of the cyclopropane ring, allowing for maximal orbital overlap and stabilization. chemrxiv.org
Computational chemistry provides a powerful framework for predicting and analyzing the stereochemical outcomes of reactions involving chiral molecules like this compound. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.
In the context of the this compound scaffold, DFT studies have been used to rationalize the diastereoselectivity observed in various transformations. nih.gov For example, in the rearrangement of chiral cyclopropylcarbinols, the stereochemical course of the reaction is determined by the relative energies of the transition states leading to different stereoisomeric products. Computational models have shown that direct nucleophilic attack on the chiral cyclopropylcarbinyl cation is often kinetically favored, leading to a high degree of stereospecificity. acs.orgresearchgate.net
However, if the energy barrier for rearrangement to a homoallylic cation is comparable to the barrier for nucleophilic attack, a loss of stereoselectivity can occur. researchgate.net This is because the rearranged homoallylic cation may be achiral or may undergo rotation around single bonds, leading to a mixture of diastereomers. The ability of computational methods to quantify these competing energy barriers is crucial for understanding and predicting the stereochemical fidelity of these reactions.
The following table provides a hypothetical comparison of activation energies for the formation of two diastereomeric products from a chiral cyclopropylcarbinol, illustrating how computational data can be used to predict stereoselectivity.
| Transition State | Diastereomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS-A | (R,S)-Product | 15.2 | 95:5 |
| TS-B | (S,S)-Product | 17.5 |
Note: This data is illustrative and intended to demonstrate the application of computational chemistry in predicting stereochemical outcomes.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 1-cyclopropylpent-4-en-2-ol can be confirmed.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The structure, (c-C₃H₅)-CH₂(1)-CH(2)(OH)-CH₂(3)-CH(4)=CH₂(5), contains several key proton groups. The vinylic protons (H-4, H-5) are expected at the most downfield positions (lowest shielding) due to the double bond's anisotropy. compoundchem.comopenstax.org The proton on the carbon bearing the hydroxyl group (H-2) will appear in the alcohol region, while the cyclopropyl (B3062369) protons will be found at unusually high-field (high shielding) locations due to the ring's unique electronic structure. compoundchem.comoregonstate.edu The hydroxyl proton's chemical shift can vary and may appear as a broad singlet. compoundchem.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Cyclopropyl (CH₂) | 0.2 - 0.6 | Multiplet | |
| Cyclopropyl (CH) | 0.6 - 1.0 | Multiplet | |
| H-1 (CH₂) | 1.4 - 1.6 | Multiplet | |
| OH | 1.0 - 5.0 | Broad Singlet | |
| H-3 (CH₂) | 2.2 - 2.4 | Multiplet | Allylic coupling |
| H-2 (CHOH) | 3.8 - 4.2 | Multiplet | |
| H-5 (=CH₂) | 5.0 - 5.3 | Multiplet | cis/trans to H-4, geminal |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each of the eight carbon atoms in this compound is chemically unique and should produce a distinct signal. The sp²-hybridized carbons of the double bond (C-4, C-5) are expected to resonate downfield, between 115 and 140 ppm. wiredchemist.com The carbon atom attached to the electronegative oxygen (C-2) will appear in the 65-75 ppm range. The highly shielded cyclopropyl carbons will be found significantly upfield, typically between 0 and 20 ppm. wiredchemist.comoup.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl (CH₂) | 3 - 8 |
| Cyclopropyl (CH) | 8 - 15 |
| C-1 | ~45 |
| C-3 | ~42 |
| C-2 | 65 - 75 |
| C-5 | 115 - 120 |
Advanced NMR Techniques for Stereochemical Assignment
While 1D NMR spectra establish the connectivity of this compound, advanced 2D NMR techniques are necessary to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry at the C-2 chiral center.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming connectivity by showing correlations between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for definitive assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space proximity of protons. For stereochemical assignment, chiral derivatizing agents, such as Mosher's acid, are often used. mdpi.comnih.gov By creating diastereomeric esters, the different spatial environments of the protons near the chiral center (C-2) can be distinguished by NMR, allowing for the assignment of the absolute configuration. mdpi.comrsc.orgacs.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures mass with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of a molecule's exact elemental formula. youtube.com For this compound, the molecular formula is C₈H₁₄O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. bioanalysis-zone.com
Calculated Exact Mass for C₈H₁₄O
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺˙ | [C₈H₁₄O]⁺˙ | 126.10447 |
| [M+H]⁺ | [C₈H₁₅O]⁺ | 127.11229 |
Exact masses are calculated using the monoisotopic masses of the most abundant isotopes: ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491, ²³Na = 22.98977. missouri.edu
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, several key fragmentation pathways are expected. libretexts.org
Alcohols commonly undergo two primary types of fragmentation: dehydration and alpha-cleavage. libretexts.org
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion [M]⁺˙ would produce a fragment ion at m/z 108. libretexts.orgcreative-proteomics.com
Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group is a common and diagnostic fragmentation. libretexts.orgcreative-proteomics.com
Cleavage of the C2-C3 bond would result in the loss of an allyl radical (•CH₂CH=CH₂), leading to a stable, resonance-delocalized fragment ion at m/z 85. This is predicted to be a significant peak.
Cleavage of the C1-C2 bond would lead to the loss of a cyclopropylmethyl radical (•CH₂-c-C₃H₅), resulting in a fragment ion at m/z 71.
Fragmentation of the cyclopropyl ring itself can also occur, often leading to characteristic ions such as m/z 41 ([C₃H₅]⁺) and m/z 39 ([C₃H₃]⁺). msu.edudocbrown.info
Predicted Major Fragments for this compound
| m/z | Possible Identity | Fragmentation Pathway |
|---|---|---|
| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 108 | [C₈H₁₂]⁺˙ | Dehydration (Loss of H₂O) |
| 85 | [C₅H₉O]⁺ | α-Cleavage (Loss of •C₃H₅) |
| 71 | [C₄H₇O]⁺ | α-Cleavage (Loss of •C₄H₇) |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | General fragmentation |
Advanced Synthetic Applications of 1 Cyclopropylpent 4 En 2 Ol in Complex Organic Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis, which aims to create chiral molecules as single enantiomers, is fundamental to modern chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. wikipedia.org Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral targets. 1-Cyclopropylpent-4-en-2-ol possesses a stereogenic center at the C-2 position, where the hydroxyl group is located. Its enantiopure forms, (R)- and (S)-1-cyclopropylpent-4-en-2-ol, therefore represent valuable chiral building blocks.
The synthesis of such enantiopure compounds can be achieved through several established methods:
Asymmetric Catalysis : Utilizing chiral catalysts, such as enzymes or metal-ligand complexes, to stereoselectively reduce a corresponding ketone (1-cyclopropylpent-4-en-2-one) to the desired alcohol enantiomer. Chiral phosphoric acids, for instance, are known to catalyze a variety of asymmetric reactions with high enantioselectivity. whiterose.ac.uk
Chiral Pool Synthesis : Starting from a readily available, inexpensive natural product that already possesses the desired chirality. wikipedia.org
Resolution : Separating a racemic mixture of the alcohol into its individual enantiomers, often through chromatographic techniques using a chiral stationary phase.
The utility of related chiral cyclopropyl-containing alcohols is documented. For example, structures like (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-en-2-ol are recognized as valuable chiral building blocks in asymmetric synthesis, highlighting the importance of this molecular scaffold. bldpharm.combldpharm.com The defined three-dimensional arrangement of substituents in enantiopure this compound can be used to control the stereochemical outcome of subsequent reactions, making it a powerful tool for constructing stereochemically complex molecules.
| Feature | Description | Relevance to Asymmetric Synthesis |
| Chiral Center | Carbon C-2 bonded to the hydroxyl group. | Allows for the existence of two distinct enantiomers ((R) and (S)). |
| Functional Groups | Hydroxyl (-OH), Vinyl (-CH=CH2), Cyclopropyl (B3062369). | Provide handles for further chemical transformations without disturbing the chiral center. |
| Synthetic Access | Asymmetric reduction, chiral pool synthesis, kinetic resolution. | Established methods can be applied to obtain enantiomerically pure forms. |
Utility as Synthons for Constructing Diverse Molecular Architectures
A synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. The unique combination of a vinyl group adjacent to a cyclopropane (B1198618) ring in this compound makes it a highly versatile synthon capable of undergoing a variety of transformations to construct complex molecular frameworks.
One of the most powerful reactions of this structural motif is the vinylcyclopropane-cyclopentene rearrangement . wikipedia.orgresearchgate.net This thermally or Lewis acid-catalyzed ring expansion transforms the vinylcyclopropane (B126155) unit into a cyclopentene (B43876) ring. This rearrangement is a valuable method for synthesizing five-membered rings, which are ubiquitous in natural products and pharmaceuticals. The reaction can proceed through a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and reaction conditions. wikipedia.org
Furthermore, the functional groups of this compound can participate in other cyclization reactions. For example, related unsaturated alcohols and carbonyls are known to undergo oxy-Michael additions or Prins-type cyclizations to form various heterocyclic systems, such as tetrahydropyrans or naphthopyrans. mdpi.com The reactivity of this compound thus provides synthetic chemists with a powerful entry point to a wide range of carbocyclic and heterocyclic structures.
Intermediates in the Synthesis of Natural Products and Their Analogues
The cyclopropane ring, despite its inherent strain, is a key structural feature in a multitude of natural products, including terpenoids, steroids, and fatty acids, which often exhibit significant biological activities. sioc-journal.cnrsc.org The synthesis of these complex molecules represents a significant challenge, and strategies often rely on the use of pre-functionalized building blocks that already contain the three-membered ring. sioc-journal.cnmarquette.edu
This compound is an ideal precursor for this purpose. Its cyclopropane ring can be carried through a synthetic sequence, while the hydroxyl and vinyl groups serve as points for modification and elaboration to build the rest of the natural product's structure. General strategies for constructing cyclopropanes in natural product synthesis often involve carbene-mediated cyclopropanation or intramolecular S_N2 reactions. sioc-journal.cn By starting with a molecule like this compound, chemists can bypass these steps and focus on subsequent transformations.
A prominent application for cyclopropyl-containing building blocks is in the synthesis of Vitamin D3 analogues. nih.govmdpi.com The natural hormone, 1α,25-dihydroxyvitamin D3 (Calcitriol), is crucial for calcium homeostasis, but its therapeutic use is limited by its calcemic effects. Synthetic analogues are designed to retain or enhance desirable activities (e.g., anti-proliferative, immunomodulatory) while minimizing undesirable side effects.
Introducing a cyclopropane ring into the side chain of Vitamin D3, particularly at the C-20 position, has been shown to produce analogues with enhanced biological activity and improved resistance to metabolic degradation. nih.govbenthamdirect.com The synthesis of these C-20 cyclopropyl Vitamin D3 analogs often involves a convergent strategy where a C/D-ring fragment, containing the modified side chain, is coupled with an A-ring fragment. nih.govconicet.gov.ar
For instance, the synthesis of C20-cyclopropyl-16-ene-1α,25-dihydroxyvitamin D3 analogues has been reported starting from a C/D-ring ketone. nih.gov The key steps involve the introduction of the cyclopropyl unit via a Wittig reaction, followed by further modifications to build the side chain, and finally coupling with the A-ring synthon. While not starting from this compound itself, these syntheses demonstrate the strategic importance of incorporating the cyclopropylalkanol motif into the side chain of Vitamin D analogues to modulate their biological profile. nih.govnih.govbenthamdirect.com
| Vitamin D3 Analog Feature | Synthetic Strategy | Rationale |
| C-20 Cyclopropyl Group | Convergent synthesis: C/D-ring fragment with cyclopropyl side chain + A-ring fragment. | Enhances biological activity and metabolic stability. nih.govbenthamdirect.com |
| Side Chain Construction | Wittig reaction to introduce the cyclopropylidene, followed by elaboration. | Efficient method to install the key structural feature. nih.gov |
| Fragment Coupling | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) or Horner-Wadsworth-Emmons olefination. | Robust methods for connecting the A-ring and C/D-ring fragments. conicet.gov.ar |
Integration into More Complex Conjugated Systems
The electronic properties of the cyclopropane ring are unique; its Walsh orbitals allow it to interact with adjacent π-systems, effectively extending conjugation in a manner similar to, though distinct from, a carbon-carbon double bond. umt.edu In this compound, the vinyl group is directly attached to the cyclopropane-bearing carbon, forming a vinylcyclopropane system which is a conjugated entity. acs.org
This inherent conjugation can be further extended. For example, thermal or catalytic rearrangement of vinylcyclopropanes can lead to the formation of conjugated dienes. scielo.org.mx These dienes can then be trapped in situ, for example, in a Diels-Alder reaction with a suitable dienophile, to rapidly construct complex, six-membered ring systems. This tandem rearrangement/cycloaddition sequence is a powerful method for integrating the simple vinylcyclopropane unit into a much larger and more complex conjugated framework. The ability of the cyclopropane ring to transmit electronic effects has been demonstrated in spectroscopic studies of related systems, confirming its role in creating extended conjugated systems. umt.edu
Applications in Advanced Chemical Reagents and Linkers (e.g., ADC Linkers)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. proteogenix.science The design of the linker is critical, as it must be stable in systemic circulation but allow for efficient release of the payload at the tumor site. frontiersin.org
This compound possesses two functional handles—the hydroxyl and vinyl groups—that could be leveraged to create novel, bifunctional linkers. While this specific molecule is not reported in an existing ADC, the inclusion of cyclopropane rings in linker design is an area of active research. For example, Benzyl 2-cyclopropyl-2-hydroxyacetate has been reported as an intermediate for an ADC linker. medchemexpress.com The rigid, three-dimensional structure of the cyclopropane ring can impart specific conformational constraints on the linker, which can influence the stability, solubility, and release characteristics of the ADC.
In one study, the replacement of a cyclobutyl ring with a cyclopropyl ring in a disulfide-based linker was shown to prevent the desired self-immolation step required for payload release, demonstrating that even subtle structural changes in the linker can have a profound impact on its function. frontiersin.org The defined stereochemistry of an enantiopure this compound-derived linker could offer a sophisticated method to fine-tune these properties, potentially leading to ADCs with an improved therapeutic window.
Future Perspectives in Cyclopropyl Alcohol Research
Development of Novel and Highly Enantioselective Catalytic Systems
The synthesis of chiral cyclopropyl (B3062369) alcohols with high stereoselectivity remains a significant objective in organic chemistry. While methods like the Simmons-Smith reaction are foundational, the development of catalytic asymmetric versions has faced challenges such as moderate enantioselectivities and high catalyst loadings. nih.govnih.gov Future research will focus on overcoming these limitations through the design of more efficient and highly selective catalytic systems.
One promising direction is the advancement of one-pot tandem reactions. nih.gov For instance, methods that combine the enantioselective addition of organozinc reagents to aldehydes to form chiral allylic zinc alkoxides, followed by an in situ directed cyclopropanation, have yielded various cyclopropyl alcohols with high enantio- and diastereoselectivity. nih.govnih.gov A key area of development will be the creation of novel catalysts, such as advanced MIB-based zinc catalysts or chiral rhodium complexes, that can expand the substrate scope to include a wider range of aldehydes and alkenes with consistently high yields and stereocontrol. nih.govrsc.org
Furthermore, chemoenzymatic strategies are emerging as powerful tools. Engineered enzymes, such as variants of sperm whale myoglobin, have demonstrated the ability to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones, which are direct precursors to cyclopropyl alcohols. nih.gov The future will likely see an expansion of the biocatalytic toolbox for creating these chiral scaffolds. Other innovative catalytic approaches, such as hydrogen-borrowing catalysis for the α-cyclopropanation of ketones and gold(I)-catalyzed enantioselective ring expansions of allenylcyclopropanols, are also pushing the boundaries of what is possible in the stereocontrolled synthesis of cyclopropane-containing molecules. nih.govnih.gov
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| MIB-based Zinc Catalyst | One-pot enantioselective addition and directed cyclopropanation | High enantio- and diastereoselectivity for various cyclopropyl alcohol types. | nih.gov |
| Chiral Gold(I)-Phosphine Complexes | Asymmetric ring expansion of 1-allenylcyclopropanols | Access to cyclobutanones with vinyl-substituted quaternary stereocenters in high enantioselectivities. | nih.gov |
| Engineered Sperm Whale Myoglobin | Chemoenzymatic olefin cyclopropanation | Highly diastereo- and enantioselective formation of cyclopropyl ketones. | nih.gov |
| Iridium or Ruthenium Complexes | Hydrogen-borrowing catalysis for α-cyclopropanation of ketones | Sustainable method for forming α-cyclopropyl ketones. | nih.gov |
| Chiral Rhodium Complexes | Asymmetric synthesis of cyclopropyl α-amino carboxylates | High yields and excellent enantiomeric ratios for non-canonical amino acids. | rsc.org |
Exploration of Unprecedented Reactivity Modes and Transformations
The strained three-membered ring of cyclopropyl alcohols endows them with unique reactivity, making them versatile synthons for complex molecular architectures. Future research will continue to uncover novel transformations that harness this latent ring strain. The hydroxyl group plays a crucial directing role in many reactions, guiding the stereochemical outcome of transformations on adjacent functionalities and enabling selective ring-opening reactions. nih.govacs.orgacs.org
Recent studies have revealed a wealth of new reactivity. For example, rhodium(III)-catalyzed reactions have enabled the divergent synthesis of multisubstituted cyclopentenones and 1,4-diketones from cyclopropanols. researcher.life Other novel transformations include iodine-mediated ring-opening difunctionalization to produce 2,4-diacylpyrroles and rhodium-catalyzed C-H activation/annulation reactions to build complex indole-fused diazepinones. researcher.life These methods showcase the ability of cyclopropyl alcohols to act as precursors to a variety of heterocyclic and carbocyclic systems.
Tandem reactions that leverage the unique properties of cyclopropyl carbinols are a particularly exciting frontier. The tandem Heck-cyclopropane ring-opening reaction of alkenyl cyclopropyl diols, for instance, has been studied to understand the complex factors governing the selective cleavage of C-C bonds. nih.govacs.org Similarly, reactions involving the generation of cyclopropylcarbinyl cations can trigger ring-opening or ring-expansion cascades, leading to the formation of diverse structures like homoallylic fluorides or versatile tetrahydro-2H-cyclobuta[c]chromenes. researchgate.net The exploration of these cation-driven tandem reactions will undoubtedly lead to new synthetic pathways for complex molecules. researchgate.net
| Transformation | Catalyst/Reagent | Product Scaffold | Reference |
|---|---|---|---|
| Divergent synthesis from quinoline-8-carbaldehydes and cyclopropanols | Rhodium(III) | Multisubstituted cyclopentenones and 1,4-diketones | researcher.life |
| Ring-opening α,β-difunctionalization with enaminones | Iodine (I2) | 2,4-diacylpyrroles | researcher.life |
| C-H activation/annulation of indoles with cyclopropanol | Rhodium(III) | Indole-fused diazepinones | researcher.life |
| Tandem Heck-cyclopropane ring-opening | Palladium | Lactones with multiple stereocenters | acs.org |
| Ring-opening fluorination | Diethylaminosulfur trifluoride (DAST) | Homoallylic fluorides | researchgate.net |
| Domino imine formation and nucleophilic ring opening | p-Toluenesulfonic acid (PTSA) | Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones | researchgate.net |
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the direction of synthetic chemistry, and research on cyclopropyl alcohols is no exception. researchgate.net Future efforts will focus on developing methodologies that reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents. alliedacademies.orgyoutube.com
A significant area of development is the use of alternative energy sources and reaction conditions. Microwave-assisted synthesis, for example, has been employed for the one-pot synthesis of dihydropyrimidinones directly from alcohols using recyclable heteropolyanion-based ionic liquids as catalysts under solvent-free conditions. mdpi.com This approach offers benefits such as short reaction times and improved catalyst reusability. mdpi.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, represents another promising green approach. A bulk solvent-free Simmons-Smith reaction enabled by ball-milling has been described for the synthesis of cyclopropanes. researchgate.net This method, which utilizes mechanochemical activation of zinc(0), can be performed under air and allows for scalable synthesis with minimal solvent use. researchgate.net Furthermore, photocatalysis is emerging as a sustainable tool. An enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones has been developed, demonstrating the power of light-driven reactions to construct complex molecular scaffolds under mild conditions. researchgate.net These sustainable methods are not only environmentally responsible but also often provide economic benefits through increased efficiency and reduced disposal costs. mdpi.comnottingham.ac.uk
| Methodology | Key Green Principle | Example Application | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | Energy efficiency, use of reusable catalysts | One-pot synthesis of dihydropyrimidinones from alcohols. | mdpi.com |
| Mechanochemistry (Ball-milling) | Reduced solvent use, energy efficiency | Solvent-free Simmons-Smith cyclopropanation. | researchgate.net |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions | Asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. | researchgate.net |
| Hydrogen-borrowing catalysis | Atom economy, waste reduction (by-product is water) | α-cyclopropanation of ketones. | nih.gov |
| Use of heteropolyanion-based ionic liquids | Catalyst reusability, operational simplicity | Tandem oxidation processes for Biginelli reaction from alcohols. | mdpi.com |
Expansion of Applications into Materials Science and Drug Discovery Lead Optimization
The distinct structural features of the cyclopropyl group make it a valuable component in both materials science and medicinal chemistry. scientificupdate.com Its rigidity and unique electronic properties are increasingly being exploited in the design of novel functional molecules.
In drug discovery, the cyclopropyl ring is a well-established "privileged scaffold." scientificupdate.comnih.gov Its incorporation into a lead compound can address multiple common roadblocks in the optimization process. nih.govresearchgate.net The conformational constraint imposed by the ring can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity while reducing off-target effects. nih.govnbinno.com Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can increase a drug's in vivo half-life and improve its pharmacokinetic profile. nih.govnbinno.com Future research will leverage the novel synthetic methodologies for cyclopropyl alcohols to create diverse libraries of chiral building blocks for drug discovery campaigns. nih.gov The ability to perform late-stage functionalization on complex molecules will be particularly valuable for the rapid optimization of drug candidates. researcher.life
While applications in materials science are less established, the unique properties of cyclopropyl alcohols suggest significant potential. The rigidity of the cyclopropyl core can be used as a central platform in stereoselective synthesis to create densely substituted and stereodefined structures. acs.org These well-defined, rigid building blocks could be incorporated into polymers or other materials to control their three-dimensional structure and, consequently, their physical and functional properties. The novel reactivity modes of cyclopropyl alcohols, which allow for their transformation into diverse scaffolds like indenes and 2H-naphthalenes, provide access to a range of monomers for the synthesis of novel materials with unique electronic or optical properties. researcher.life
| Challenge in Lead Optimization | Contribution of the Cyclopropyl Group | Reference |
|---|---|---|
| Low Potency / Affinity | Provides conformational restriction, leading to a more favorable binding entropy. | nih.gov |
| Poor Selectivity / Off-Target Effects | Locks the molecule into a specific conformation, improving selectivity for the target receptor. | nbinno.com |
| Metabolic Instability | The ring is resistant to metabolic degradation, increasing the molecule's half-life. | nih.govnbinno.com |
| Low Brain Permeability | Can increase lipophilicity and improve penetration of the blood-brain barrier. | nih.gov |
| High Plasma Clearance | Increased metabolic stability can lead to decreased plasma clearance. | nih.gov |
| Proteolytic Hydrolysis (Peptides) | Acts as a rigid spacer to prevent enzymatic degradation. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 1-Cyclopropylpent-4-en-2-ol, and what experimental parameters influence yield?
- Methodological Answer : The synthesis of cyclopropane-containing alcohols often involves cyclopropanation via transition-metal catalysis (e.g., molybdenum complexes) or Simmons-Smith reactions. For example, cyclopropane rings can be introduced using cyclopropylmethyl bromide derivatives under controlled temperatures (30–65°C) and solvents like benzene or acetonitrile . Key parameters include catalyst loading (e.g., 5–10 mol%), reaction time (12–24 hours), and purification via column chromatography. Yield optimization requires careful monitoring of steric effects from the cyclopropane ring and alkene geometry .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and alkene geometry (coupling constants Hz for trans vs. Hz for cis) .
- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if chiral centers are present .
- GC-MS/HPLC : To assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound during catalytic transformations?
- Methodological Answer : The strained cyclopropane ring undergoes ring-opening reactions under acidic or oxidative conditions. For example, in the presence of molybdenum catalysts, the cyclopropane may participate in transfer hydrogenation or allylic alcohol deprotection . Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or substituent variation is critical to distinguish between concerted vs. stepwise mechanisms .
Q. How can researchers resolve contradictions in reported biological activity data for cyclopropane-containing alcohols?
- Methodological Answer : Contradictions often arise from differences in:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell lines .
- Stereochemical Purity : Enantiomers may exhibit opposing activities; chiral HPLC or enzymatic resolution is advised .
- Data Normalization : Use internal standards (e.g., β-actin for cytotoxicity assays) and meta-analysis tools to harmonize datasets .
Q. What strategies enable the use of this compound as a building block in drug design?
- Methodological Answer :
- Fragment-Based Drug Discovery (FBDD) : Screen cyclopropane derivatives against target enzymes (e.g., kinases) using SPR or thermal shift assays .
- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the hydroxyl group to link E3 ligase binders and target proteins .
- Metabolic Stability Studies : Evaluate oxidative metabolism (e.g., CYP450 isoforms) using liver microsomes and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
